3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride

Description

Chemical Identity and Significance of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride

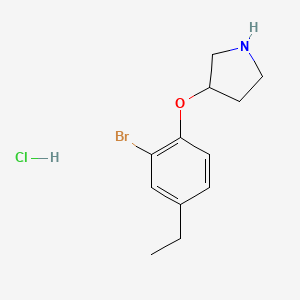

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride exists as a well-characterized organic compound with the molecular formula C₁₂H₁₇BrClNO and a molecular weight of 306.63 grams per mole. The compound appears in the PubChem database under the Compound Identification Number 56830755, confirming its recognition within the scientific community. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as 3-(2-bromo-4-ethylphenoxy)pyrrolidine combined with hydrochloride.

The structural architecture of this molecule incorporates a five-membered pyrrolidine ring system, which serves as the core heterocyclic framework. The pyrrolidine ring exhibits sp³-hybridization at all carbon centers, contributing to its three-dimensional character and non-planar geometry. Attached to the third carbon of the pyrrolidine ring is a phenoxy group that bears both bromine substitution at the ortho position and an ethyl group at the para position relative to the oxygen linkage. This substitution pattern creates a compound with distinct electronic properties, as the bromine atom introduces electron-withdrawing characteristics while the ethyl group provides electron-donating influence.

The significance of this compound extends beyond its structural features to encompass its potential applications in pharmaceutical research. Pyrrolidine derivatives have demonstrated widespread utility in medicinal chemistry, with the five-membered ring serving as a privileged scaffold in drug discovery programs. The specific substitution pattern present in 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride provides unique opportunities for exploring pharmacophore space due to the compound's stereochemical properties and three-dimensional coverage.

The hydrochloride salt form enhances the compound's stability and solubility characteristics, making it more suitable for biological studies and pharmaceutical applications. This salt formation represents a common strategy in medicinal chemistry for improving the physicochemical properties of organic compounds containing basic nitrogen centers.

Historical Context and Discovery

The development of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride emerges from the broader historical trajectory of pyrrolidine chemistry and phenoxy-pyrrolidine derivative synthesis. The pyrrolidine ring system itself has been recognized as a fundamental heterocyclic structure since the early development of organic chemistry, with its presence in natural products such as nicotine and hygrine establishing its biological significance. The systematic exploration of pyrrolidine derivatives has accelerated significantly in recent decades, driven by their proven utility in pharmaceutical applications.

The synthetic methodology for constructing phenoxy-pyrrolidine derivatives has evolved through multiple generations of organic synthetic strategies. Patent literature demonstrates the development of sophisticated synthetic routes for preparing compounds containing pyrrolidine cores linked to substituted phenoxy groups. These synthetic approaches typically involve nucleophilic substitution reactions between appropriately functionalized pyrrolidine precursors and phenolic compounds, utilizing standard organic chemistry protocols.

The emergence of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride as a commercially available research compound reflects the maturation of synthetic methodologies and the growing recognition of its potential utility. The compound's inclusion in multiple chemical supplier catalogs and its assignment of a Chemical Abstracts Service number indicate its establishment within the research community.

Contemporary synthetic strategies for pyrrolidine derivatives have expanded to include innovative approaches such as iridium-catalyzed reductive generation of azomethine ylides followed by dipolar cycloaddition reactions. These modern methodologies complement traditional synthetic routes and provide alternative pathways for accessing structurally complex pyrrolidine architectures. The development of photo-promoted ring contraction strategies for converting pyridines to pyrrolidine derivatives represents another significant advancement in the field.

Nomenclature and Classification within Pyrrolidine Derivatives

The systematic nomenclature of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride follows established International Union of Pure and Applied Chemistry principles for heterocyclic compounds. The base name "pyrrolidine" identifies the five-membered saturated heterocycle containing one nitrogen atom. The numerical prefix "3-" specifies the position of substitution on the pyrrolidine ring, while the substituent name "(2-bromo-4-ethylphenoxy)" describes the phenoxy group with its specific substitution pattern.

Alternative nomenclature systems recognize this compound through various synonymous names, including "3-(2-bromo-4-ethylphenoxy)pyrrolidinehydrochloride" and related variations that reflect different formatting conventions. The Simplified Molecular Input Line Entry System representation "CCC1=CC=C(OC2CNCC2)C(Br)=C1.[H]Cl" provides a standardized method for describing the molecular structure in database systems.

Within the broader classification scheme of organic compounds, 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride belongs to several overlapping categories. Primarily, it represents a member of the pyrrolidine family, which constitutes a subset of saturated heterocycles. More specifically, it falls within the class of phenoxy-pyrrolidine derivatives, compounds characterized by the presence of both pyrrolidine and phenoxy functional groups connected through an ether linkage.

The compound also belongs to the category of organobromine compounds due to the presence of the bromine substituent on the phenyl ring. This classification carries implications for its reactivity profile, as organobromine compounds frequently serve as intermediates in cross-coupling reactions and other synthetic transformations. The hydrochloride salt classification indicates its status as an ionic compound with enhanced solubility and stability properties compared to the free base form.

From a pharmaceutical chemistry perspective, this compound represents a member of the broader class of nitrogen-containing heterocycles that have demonstrated significant utility in drug discovery programs. The pyrrolidine core places it within a privileged scaffold category, compounds that have shown exceptional success rates in producing bioactive molecules.

Research Importance in Chemical Sciences

The research significance of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride stems from multiple factors that position it as a valuable compound for scientific investigation. The pyrrolidine scaffold has established itself as one of the most important heterocyclic frameworks in medicinal chemistry, with ninety-two percent of all United States Food and Drug Administration approved drugs containing pyrrolidine rings featuring substitutions at the nitrogen center. This statistical prominence underscores the fundamental importance of pyrrolidine derivatives in pharmaceutical research.

The specific structural features present in 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride contribute to its research value through several mechanisms. The three-dimensional character of the pyrrolidine ring enables efficient exploration of pharmacophore space, a critical consideration in drug discovery programs. The non-planarity of the five-membered ring system, combined with the phenomenon of pseudorotation, provides enhanced three-dimensional coverage compared to planar aromatic systems.

The bromine substituent on the phenoxy group introduces opportunities for further synthetic elaboration through established organic chemistry methodologies. Organobromine compounds serve as versatile intermediates in cross-coupling reactions, including Suzuki-Miyaura, Stille, and Heck reactions, enabling the construction of more complex molecular architectures. This synthetic utility positions the compound as a potential building block for library synthesis and structure-activity relationship studies.

Research applications extend beyond synthetic utility to encompass biological activity investigations. Pyrrolidine derivatives have demonstrated activity across multiple therapeutic areas, including central nervous system disorders, cancer, diabetes, and inflammatory conditions. The specific substitution pattern present in 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride provides a unique opportunity to explore how the combination of halogen and alkyl substituents influences biological activity profiles.

The compound's availability from multiple commercial sources facilitates its incorporation into research programs without the need for extensive synthetic development. This accessibility enables researchers to focus on biological evaluation and structure-activity relationship studies rather than synthetic methodology development. The standardized molecular weight of 306.63 grams per mole and established purity specifications support reproducible experimental protocols.

Contemporary research trends in pyrrolidine chemistry emphasize the development of new synthetic methodologies for accessing diverse substitution patterns and stereochemical arrangements. The availability of well-characterized compounds such as 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride provides reference standards for evaluating new synthetic approaches and comparing biological activity profiles. The compound serves as a representative example of the structural complexity achievable within the pyrrolidine family while maintaining synthetic accessibility and chemical stability.

Properties

IUPAC Name |

3-(2-bromo-4-ethylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO.ClH/c1-2-9-3-4-12(11(13)7-9)15-10-5-6-14-8-10;/h3-4,7,10,14H,2,5-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPDILXJPNPHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC2CCNC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ether Formation via Nucleophilic Substitution

The core synthetic step involves nucleophilic substitution where the pyrrolidine nitrogen attacks a suitably activated aryl halide or phenol derivative to form the ether bond.

-

- 2-Bromo-4-ethylphenol or its derivatives.

- Pyrrolidine or protected pyrrolidine derivatives (e.g., N-Boc-pyrrolidine).

-

- Use of a base such as potassium tert-butoxide (KOtBu) to deprotonate the phenol, enhancing nucleophilicity.

- Palladium-catalyzed amination/etherification has been documented for similar systems, using catalysts like [Pd(crotyl)Cl]2 and ligands such as BippyPhos under inert atmosphere (argon).

- Solvents such as tetrahydrofuran (THF), toluene, or aqueous micellar media (e.g., 2 wt % Savie/H2O) at moderate temperatures (~60 °C).

- Reaction times vary from 1 to 8 hours depending on catalyst loading and substrate reactivity.

| Component | Amount/Equiv. | Notes |

|---|---|---|

| 2-Bromo-4-ethylphenol | 1 equiv | Starting aryl compound |

| Pyrrolidine or N-Boc-pyrrolidine | 1.5 equiv | Nucleophile |

| KOtBu | 2 equiv | Base for deprotonation |

| [Pd(crotyl)Cl]2 | 0.2–0.5 mol % Pd | Palladium catalyst |

| BippyPhos | 2 mol % | Ligand for Pd catalyst |

| Solvent (THF or aqueous micelle) | ~0.45 mL per 0.25 mmol scale | Reaction medium |

| Temperature | 60 °C | Reaction temperature |

| Time | 1–8 hours | Reaction duration |

Salt Formation (Hydrochloride)

- The free base 3-(2-Bromo-4-ethylphenoxy)pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl), typically in an organic solvent or aqueous medium.

- This step enhances compound stability, crystallinity, and facilitates isolation.

- The hydrochloride salt is isolated by filtration or crystallization and dried under vacuum.

Patent-Documented Methodology

A patent (WO2021100730A1) describes a method for producing pyrrolidine compounds structurally related to 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride. Key points include:

- Use of protecting groups on the pyrrolidine nitrogen during intermediate steps to control reactivity.

- Selective bromination and ethyl substitution on the aromatic ring prior to coupling.

- Application of palladium-catalyzed cross-coupling reactions for ether bond formation.

- Final deprotection and salt formation steps to obtain the hydrochloride salt with high purity and yield.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Catalyst | [Pd(crotyl)Cl]2 (0.2–0.5 mol % Pd) | Palladium source |

| Ligand | BippyPhos (2 mol %) | Enhances Pd catalyst activity |

| Base | KOtBu (2 equiv) | Deprotonates phenol |

| Solvent | THF, toluene, or aqueous micellar solution | Choice affects reaction rate |

| Temperature | 60 °C | Moderate heating required |

| Reaction Time | 1–8 hours | Dependent on scale and conditions |

| Purification | Flash chromatography (5–10% EtOAc/hexanes) | Standard purification method |

| Salt Formation | HCl treatment | Conversion to hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the pyrrolidine ring.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and various nucleophiles.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include carboxylic acids, aldehydes, or ketones.

Reduction Reactions: Products include dehalogenated compounds or modified pyrrolidine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis

This compound is primarily utilized as an intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including substitution, oxidation, and reduction reactions. The bromine atom in the compound is particularly reactive, allowing for the substitution with nucleophiles to form new derivatives.

Reaction Types

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles using reagents like sodium hydroxide or potassium carbonate.

- Oxidation Reactions : The phenoxy group can undergo oxidation, which may lead to the formation of oxidized derivatives.

- Reduction Reactions : The pyrrolidine ring can be reduced to yield different derivatives using reducing agents such as lithium aluminum hydride.

Biological Research Applications

Potential Biological Activity

Research has indicated that 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride may exhibit various biological activities, making it a candidate for further investigation in pharmacology and biochemistry.

Observed Biological Effects

Research has shown that this compound can:

- Promote neurite outgrowth in neuronal cultures.

- Inhibit production of pro-inflammatory cytokines, suggesting anti-inflammatory properties.

Medicinal Applications

Therapeutic Potential

The compound is being investigated for its potential therapeutic properties. Studies have suggested its role as a precursor in drug development, particularly in targeting pathways involved in cancer and inflammatory diseases.

Case Studies

- Neurotropic Activity : A study demonstrated that derivatives of this compound could promote axonal regeneration without significant toxicity at therapeutic doses.

- Anticancer Potential : In vitro studies indicated that related compounds exhibited antiproliferative effects on various cancer cell lines, suggesting a potential role in cancer therapy through modulation of critical cellular pathways.

Data Summary

The following table summarizes key findings regarding the biological activity and applications of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride:

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Neurotropic Activity | In vitro neuronal culture assays | Enhanced neurite outgrowth observed |

| Anticancer Activity | In vitro cancer cell assays | Significant inhibition of tumor growth |

| Toxicity Assessment | Acute toxicity studies in mice | No significant adverse effects at tested doses |

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated phenoxy group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogues:

Biological Activity

3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of the compound's implications in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₇BrClNO

- Molecular Weight : Approximately 306.63 g/mol

- Structure : The compound features a pyrrolidine ring and a bromo-ethylphenoxy group, which contribute to its unique reactivity and biological interactions.

The biological activity of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : The brominated phenoxy group can engage in hydrogen bonding and hydrophobic interactions, potentially modulating enzymatic activities.

- Receptors : Initial studies suggest that the compound may interact with receptors involved in pain and inflammation pathways, indicating possible analgesic and anti-inflammatory properties.

Biological Activities

Research indicates several notable biological activities associated with this compound:

In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride:

| Study Focus | Cell Lines Tested | Findings |

|---|---|---|

| Anti-inflammatory effects | Human fibroblasts | Significant reduction in inflammatory markers observed. |

| Analgesic properties | Rat models | Notable pain relief compared to control groups. |

| Anticancer activity | A549 (lung) and HepG2 (liver) | Indicated potential cytotoxicity; further studies needed. |

Pharmacological Implications

The interactions of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride with neurotransmitter systems have also been explored:

- Neurotransmitter Modulation : It has been studied for its effects on serotonin and dopamine receptors, suggesting applications in neuropharmacology.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

- Nucleophilic Substitution : Start with 2-bromo-4-ethylphenol and react it with a pyrrolidine derivative (e.g., pyrrolidine-3-ol) under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile. Monitor reaction progress via TLC or HPLC.

- Hydrochloride Salt Formation : Post-substitution, treat the free base with HCl gas or concentrated HCl in anhydrous ether to precipitate the hydrochloride salt.

- Optimization Tips : Adjust stoichiometry (1:1.2 molar ratio of phenol to pyrrolidine), temperature (80–100°C), and reaction time (12–24 hrs). Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. How can researchers characterize the purity and structural integrity of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride?

Methodological Answer:

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%).

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, pyrrolidine protons at δ 2.5–3.5 ppm). Compare with reference data from analogs like 3-(3-bromophenyl)pyrrolidine derivatives .

- Elemental Analysis : Verify C, H, N, Br, and Cl content (±0.3% theoretical values).

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ and isotopic pattern matching bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT or semi-empirical methods like B3LYP/6-31G*). For crystallography, ensure proper crystal growth (slow evaporation in ethanol/water) and refine data using software like SHELX.

- Dynamic Effects : Account for conformational flexibility (e.g., pyrrolidine ring puckering) that may cause NMR signal splitting. Use variable-temperature NMR to assess rotational barriers .

- Synchrotron Validation : If crystallographic data conflicts with NMR, re-examine crystal packing effects or solvent inclusion using high-resolution synchrotron XRD .

Q. What strategies ensure the stability of 3-(2-Bromo-4-ethylphenoxy)pyrrolidine hydrochloride under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and 60°C (ICH Q1A guidelines). Monitor degradation via HPLC every 7 days for 4 weeks.

- pH-Dependent Stability : Prepare buffered solutions (pH 1–10) and analyze hydrolytic degradation at 37°C. Bromine substitution increases susceptibility to nucleophilic attack under basic conditions (pH >8) .

- Light Sensitivity : Conduct photostability testing (ICH Q1B) using UV/visible light (320–400 nm). Use amber glass vials for long-term storage .

Q. How does the bromo-ethylphenoxy moiety influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Bromine as a Leaving Group : The bromine atom enables palladium-catalyzed couplings (e.g., with aryl boronic acids). Optimize conditions: Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C, 12 hrs.

- Steric Effects : The ethyl group at the 4-position may hinder coupling efficiency. Use bulky ligands (e.g., XPhos) or microwave-assisted heating (120°C, 30 mins) to improve yields .

- Competitive Pathways : Monitor for debromination side reactions via GC-MS. Pre-activate the boronic acid with Cs₂CO₃ to minimize byproducts .

Q. What computational methods are suitable for predicting the biological activity or binding affinity of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., GPCRs, kinases). Parameterize the ligand with Gaussian 09 (B3LYP/6-31G*).

- QSAR Modeling : Develop a 2D-QSAR model using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² >0.7).

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data for this compound?

Methodological Answer:

- Standardized Protocols : Re-measure solubility in USP buffers (pH 1.2, 4.5, 6.8) using shake-flask method. Agitate for 24 hrs at 25°C, filter (0.22 µm), and quantify via UV-Vis (λ_max ~260 nm).

- Particle Size Effects : Grind the compound to uniform particle size (<50 µm) using ball milling. Compare with micronized samples to assess impact on dissolution .

- Ionic Strength : Test solubility in NaCl solutions (0.1–1.0 M) to evaluate salting-in/out effects. Brominated compounds often exhibit decreased solubility at high ionic strength .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.